![molecular formula C11H9NO B1322579 2-(Quinolin-3-YL)acetaldehyde CAS No. 545423-95-8](/img/structure/B1322579.png)
2-(Quinolin-3-YL)acetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol. This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.Molecular Structure Analysis
The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule.Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile. Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity.Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as “2-(Quinolin-3-YL)acetaldehyde”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Applications
Quinoline derivatives have shown potential in anticancer treatments . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death .
Antioxidant Applications
Quinoline-based compounds have demonstrated antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of various health conditions .
Anti-Inflammatory Applications
Quinoline derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antimalarial Applications
Quinoline compounds have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, helping to prevent or treat infection .
Antituberculosis Applications
Quinoline derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes the disease .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of applications in medicinal and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to exhibit a variety of interactions with their targets, leading to various biological and pharmacological activities .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally considered in the development of new therapeutic agents .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives often considers environmental factors, aiming for greener and more sustainable chemical processes .
properties
IUPAC Name |
2-quinolin-3-ylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDZVURSSPHSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627128 | |
Record name | (Quinolin-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-3-YL)acetaldehyde | |
CAS RN |
545423-95-8 | |
Record name | (Quinolin-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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